molecular formula C15H19N3O2 B5966296 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide

5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide

Cat. No. B5966296
M. Wt: 273.33 g/mol
InChI Key: LGMATEQXIDUJJQ-UHFFFAOYSA-N
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Description

5-{[Benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide, also known as JZP-110, is a novel drug that has recently gained attention in the field of neuroscience and pharmacology. JZP-110 is a wake-promoting agent that has been developed as a treatment for excessive sleepiness associated with sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work disorder.

Mechanism of Action

5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide works by increasing the activity of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. By increasing the release of these neurotransmitters, 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide promotes wakefulness and alertness in individuals with sleep disorders.
Biochemical and Physiological Effects
5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide has been shown to have a number of biochemical and physiological effects, including increasing heart rate and blood pressure, decreasing appetite, and improving cognitive function. 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide has also been found to have a low potential for abuse and addiction, making it a promising alternative to other wake-promoting agents such as amphetamines.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide for lab experiments is its specificity for wake-promoting effects, making it a useful tool for studying the neural circuits involved in sleep and wakefulness. However, the effects of 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide on other physiological systems, such as the cardiovascular system, must be taken into account when designing experiments.

Future Directions

There are several future directions for 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide research, including its potential use in improving cognitive function and memory in healthy individuals, as well as its use in treating other neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. Additionally, further studies are needed to better understand the long-term effects of 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide on the brain and body, as well as its potential for abuse and addiction.

Synthesis Methods

5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide is synthesized through a multi-step process that involves the reaction of isoxazole-3-carboxylic acid with N-ethyl-N-methylamine, followed by the reduction of the resulting amide with sodium borohydride. The reduction product is then reacted with benzyl chloroformate to obtain the final product, 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide.

Scientific Research Applications

5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide has been extensively studied in preclinical and clinical trials for its wake-promoting effects. It has been found to significantly improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy, obstructive sleep apnea, and shift work disorder. 5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide has also been studied for its potential use in improving cognitive function and memory in healthy individuals.

properties

IUPAC Name

5-[[benzyl(methyl)amino]methyl]-N-ethyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-3-16-15(19)14-9-13(20-17-14)11-18(2)10-12-7-5-4-6-8-12/h4-9H,3,10-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMATEQXIDUJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NOC(=C1)CN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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